molecular formula C13H15BrO3 B1374473 4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid CAS No. 1338494-92-0

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid

Cat. No. B1374473
M. Wt: 299.16 g/mol
InChI Key: KZCDJCVOJBNCHR-UHFFFAOYSA-N
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Description

“4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid” is an organic compound with the CAS Number: 1338494-92-0 . It has a molecular weight of 299.16 . The IUPAC name for this compound is 4-(4-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid” is 1S/C13H15BrO3/c14-11-3-1-10 (2-4-11)9-13 (12 (15)16)5-7-17-8-6-13/h1-4H,5-9H2, (H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid” include its molecular weight (299.16), and its IUPAC name (4-(4-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Intramolecular Hydroalkoxylation

    Syn- and anti-1-R-2-arylhex-4-en-1-ols underwent intramolecular hydroalkoxylation, leading to the synthesis of tri- and tetrasubstituted tetrahydrofurans with various functional groups including COOEt and Br. This process retained the stereochemical configuration of substituents in all chemical transformations, showcasing the potential of this compound in stereoselective synthesis (Boev, Moskalenko, & Belopukhov, 2017).

  • Synthesis of Derivatives

    The compound was used to create derivatives like methyl 4′-(6-bromohexyloxy) diphenyl-4-carboxylate, indicating its utility in forming complex organic molecules (Zhi, 2004).

Analytical Techniques

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Utilized in MALDI mass spectrometry imaging to profile the distribution of related compounds in rat brain tissue, demonstrating its application in detailed biological and pharmacological studies (Goodwin et al., 2010).

Pharmaceutical Applications

Environmental Applications

  • Degradation of Pollutants: Investigated for its role in the degradation of pollutants such as 2-bromophenol, highlighting its potential use in environmental remediation processes (Uchida, Furusawa, & Okuwaki, 2003).

Material Science

  • Coordination Complexes: The compound's derivatives were utilized in the synthesis of coordination complexes for the degradation of dyes, showing its relevance in materials science and industrial chemistry (Lu et al., 2021).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[(4-bromophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCDJCVOJBNCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171894
Record name 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid

CAS RN

1338494-92-0
Record name 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, 4-[(4-bromophenyl)methyl]tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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